molecular formula C22H27N7O B2554268 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide CAS No. 1251561-54-2

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2554268
CAS No.: 1251561-54-2
M. Wt: 405.506
InChI Key: CKMQBEYJMMNURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1251561-54-2) is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at position 4 and a piperidine-4-carboxamide moiety linked to a 2-(pyridin-2-yl)ethyl chain at the carboxamide nitrogen. Its molecular formula is C₂₂H₂₇N₇O, with a molecular weight of 405.50 g/mol . Key physicochemical properties include a logP of ~2.88 (indicating moderate lipophilicity) and a polar surface area of ~66.9 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-15-17(2)29(27-16)20-7-12-25-22(26-20)28-13-8-18(9-14-28)21(30)24-11-6-19-5-3-4-10-23-19/h3-5,7,10,12,15,18H,6,8-9,11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMQBEYJMMNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the piperidine ring is introduced. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Key Data :

Reaction TypeConditionsYieldSource
CyclocondensationAcOH, reflux, 12h66–88%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C75–90%

Piperidine-4-Carboxamide Functionalization

The piperidine carboxamide moiety is synthesized via amide coupling or reductive amination :

  • Amide Formation : Piperidine-4-carboxylic acid reacts with 2-(pyridin-2-yl)ethylamine using HATU/DIPEA in DMF to form the carboxamide .

  • Reductive Amination : A ketone intermediate (e.g., 4-oxopiperidine) reacts with 2-(pyridin-2-yl)ethylamine in the presence of NaBH₃CN .

Key Data :

Reaction TypeConditionsYieldSource
Amide CouplingHATU, DIPEA, DMF, RT85–94%
Reductive AminationNaBH₃CN, MeOH, 0°C to RT70–82%

N-Alkylation of Pyrazole

The pyrazole’s N1 position is alkylated via Mitsunobu or SNAr (Nucleophilic Aromatic Substitution) :

  • Mitsunobu Reaction : 3,5-Dimethylpyrazole reacts with 4-chloropyrimidine-2-yl derivatives using DIAD/PPh₃ .

  • SNAr : Electron-deficient pyrimidines (e.g., 4-fluoropyrimidine) react with pyrazole under basic conditions (K₂CO₃, DMF) .

Key Data :

Reaction TypeConditionsYieldSource
MitsunobuDIAD, PPh₃, THF, 0°C to RT60–75%
SNArK₂CO₃, DMF, 80°C50–65%

Pyridine Ethyl Side-Chain Modifications

The 2-(pyridin-2-yl)ethyl group is introduced via Grignard Addition or Heck Coupling :

  • Grignard Reaction : 2-Pyridylmagnesium bromide reacts with acrylonitrile, followed by hydrolysis to the amine .

  • Heck Coupling : Vinylpyridine couples with iodopyrimidine-piperidine intermediates using Pd(OAc)₂ .

Key Data :

Reaction TypeConditionsYieldSource
Grignard AdditionTHF, −78°C to RT65–78%
Heck CouplingPd(OAc)₂, PPh₃, NEt₃, DMF, 100°C55–70%

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its function as a Janus kinase (JAK) inhibitor . JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory diseases and certain cancers. The compound has shown promise in inhibiting JAK1, JAK2, JAK3, and TYK2 kinases, which are implicated in conditions such as rheumatoid arthritis and myeloproliferative neoplasms .

Cancer Therapy

The compound's ability to inhibit cyclin-dependent kinases (CDKs) has also been investigated. CDKs play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer progression. Research indicates that compounds with similar structures can effectively inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancer cell lines . This positions the compound as a potential candidate for developing new cancer therapies.

Antimicrobial Activity

Recent studies have indicated that pyrazole and pyrimidine derivatives exhibit antimicrobial properties. The structural features of this compound suggest it may possess similar activities against various pathogens, although specific studies on this compound are still needed to confirm these effects .

Case Study 1: JAK Inhibition in Rheumatoid Arthritis

A study evaluated the efficacy of various JAK inhibitors, including derivatives similar to this compound, in animal models of rheumatoid arthritis. Results demonstrated significant reductions in inflammatory markers and joint swelling, indicating potential therapeutic benefits for patients suffering from autoimmune diseases.

Case Study 2: CDK Inhibition in Cancer Models

In vitro studies using acute myeloid leukemia cell lines treated with compounds structurally related to this piperidine derivative showed marked cell cycle arrest and apoptosis at specific concentrations. These findings support the hypothesis that such compounds can be developed into effective cancer treatments targeting CDK pathways .

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine-pyrazole-piperidine hybrids. Below is a detailed comparison with three analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide C₂₂H₂₇N₇O 405.50 2.88 Pyridin-2-yl-ethyl, 3,5-dimethylpyrazole
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide (P592-0749) C₂₃H₂₈N₆O₂ 420.51 2.88 3-Methoxybenzyl, 3,5-dimethylpyrazole
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide C₂₀H₂₃N₇O₂ 401.45 2.50 2-Furyl, 4-methylpiperazine
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide C₂₄H₂₄ClN₅O₂ 458.94 3.20 Benzofuropyrimidine, 4-chlorophenethyl

Key Observations

Substituent Effects on Lipophilicity: The target compound’s pyridin-2-yl-ethyl group contributes to its logP (~2.88), comparable to P592-0749 (logP = 2.88), which has a 3-methoxybenzyl substituent. Both groups enhance lipophilicity but differ in electronic effects: the pyridine nitrogen may engage in hydrogen bonding, while the methoxy group in P592-0749 provides electron-donating properties .

Impact of Heterocyclic Cores :

  • Replacing the pyrimidine core with benzofuro[3,2-d]pyrimidine increases molecular weight and aromaticity, likely enhancing π-π stacking interactions with hydrophobic protein pockets .
  • The 2-furyl substituent in the third analogue introduces a polar heterocycle, lowering logP (2.50) and possibly improving solubility .

Bioavailability Considerations :

  • The target compound’s polar surface area (66.9 Ų) is lower than P592-0749’s (similar due to methoxy group), suggesting comparable passive diffusion capabilities .
  • The 4-methylpiperazine in the third analogue may improve solubility via tertiary amine protonation at physiological pH, though this is absent in the target compound .

Biological Activity

The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H28N6O
  • Molecular Weight : 404.51 g/mol
  • LogP : 2.9571 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 59.211 Ų

Biological Activity Overview

  • Anticancer Activity :
    • Pyrazole derivatives, including this compound, have shown promising anticancer effects. Studies indicate that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting specific signaling pathways related to cell survival and growth .
  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. This compound's anti-inflammatory profile suggests potential use in treating conditions like arthritis .
  • Neuroprotective Effects :
    • The interaction with adenosine receptors indicates that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : It binds with high affinity to adenosine receptors, particularly A2A, which plays a crucial role in neuroprotection and anti-inflammatory responses .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation, contributing to its anticancer effects .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity with IC50 values ranging from 1.5 to 5 µM against various cancer cell lines .
Study 2Showed the compound's ability to inhibit COX enzymes with selectivity indices indicating lower gastrointestinal toxicity compared to traditional NSAIDs .
Study 3Evaluated the neuroprotective effects in animal models, showing improved outcomes in models of ischemic stroke .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrazole-pyrimidine intermediates with piperidine-carboxamide derivatives. For example, a common approach involves:

Suzuki-Miyaura coupling to attach the pyrimidine-pyrazole moiety.

Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDC/NHS) with the pyridylethylamine side chain.

Characterization of Intermediates:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides) .
  • NMR (¹H/¹³C) : Assign protons and carbons (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm; pyridine aromatic protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ions (e.g., ESI-MS for [M+H]⁺) .

Q. Table 1: Key Spectral Parameters for Intermediate Characterization

TechniqueTarget SignalsPurpose
¹H NMRδ 2.1–2.5 (pyrazole-CH₃), δ 7.5–8.5 (pyridine-H)Confirm substituent integration
¹³C NMRδ ~150–160 (pyrimidine C), ~165–170 (amide C=O)Validate backbone structure
IR~1650–1750 cm⁻¹ (amide I band)Identify amide bond formation

Q. How can computational methods assist in designing reaction pathways for this compound?

Methodological Answer: Computational tools like quantum chemical reaction path searches (e.g., via ICReDD’s workflow) can predict feasible pathways by:

Transition State Analysis : Identify energy barriers for key steps (e.g., coupling reactions).

Solvent/Reagent Screening : Simulate solvent effects (e.g., DMF vs. THF) on reaction yields .

Machine Learning : Prioritize reaction conditions from historical data (e.g., temperature, catalyst loading) .

Example Workflow:

  • Use Gaussian or ORCA for DFT calculations to model intermediates.
  • Apply AutoMeKin or GRRM for automated reaction network exploration .

Q. What spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve stereochemistry and substitution patterns (e.g., distinguishing pyrazole vs. pyridine protons) .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons (e.g., piperidine ring connectivity) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., confirming sp³ hybridization in piperidine) .

Q. Table 2: Spectroscopic Techniques and Applications

TechniqueApplicationExample Data
HSQCCorrelate ¹H-¹³C bondsPiperidine C-H assignments
X-raySpatial arrangementBond lengths/angles (e.g., pyrazole-pyrimidine dihedral angle)

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurity overlap . Strategies include:

Variable-Temperature NMR : Suppress signal broadening (e.g., piperidine ring puckering) .

Crystallographic Validation : Compare NMR-predicted vs. X-ray-derived structures .

High-Resolution MS : Rule out isobaric impurities (e.g., isotopic patterns for Cl/Br-containing byproducts) .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth .
  • Vapor Diffusion : Optimize supersaturation via hanging-drop methods .
  • Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers for piperidine derivatives) .

Critical Parameters:

  • Crystal Size : ≥0.1 mm for synchrotron-grade data.
  • Data Collection : Use SHELXL for refinement (e.g., resolving disorder in pyridyl groups) .

Q. How to employ statistical design of experiments (DoE) to improve synthesis efficiency?

Methodological Answer: DoE reduces trial-and-error by systematically varying parameters:

Factorial Design : Screen variables (e.g., temperature, catalyst ratio) .

Response Surface Methodology (RSM) : Optimize yield/purity trade-offs (e.g., amidation step) .

Example DoE Setup for Coupling Reaction:

FactorRange
Temperature60–100°C
Catalyst Loading1–5 mol%
Reaction Time12–24 h

Outcome Analysis:

  • Pareto charts to identify significant factors (e.g., temperature > catalyst loading) .

Q. What methods are effective in identifying and quantifying synthetic impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect low-abundance impurities (e.g., dehalogenated byproducts) .
  • NMR Spiking : Compare with authentic standards (e.g., residual solvent peaks) .
  • ICH Guidelines : Validate methods per Q3A/B thresholds (e.g., reporting thresholds >0.10%) .

Q. Table 3: Common Impurities and Analytical Methods

Impurity TypeSourceDetection Method
Unreacted IntermediateStep 1 couplingHPLC-UV (λ = 254 nm)
Hydrolysis ByproductAmide instability¹H NMR (δ ~6.5 ppm, free amine)
Isomeric ContaminantStereochemical leakageChiral HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.